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Introduction
TNO155 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-

containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that

plays a critical role in cell growth and differentiation through the MAPK signaling pathway. As

an oncoprotein and a potential immunomodulator, SHP2 is a compelling therapeutic target in

oncology. TNO155 has demonstrated the potential to enhance anti-tumor activity in

combination with other targeted therapies.[1][2] Patient-derived xenograft (PDX) models, which

involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for

preclinical evaluation of novel cancer therapies as they preserve the heterogeneity and

architecture of the original tumor.[3] This document provides detailed application notes and

protocols for the administration of TNO155 in PDX models.

Mechanism of Action and Signaling Pathway
TNO155 is an allosteric inhibitor that binds to a tunnel-like site on the SHP2 protein. This

binding stabilizes SHP2 in an inactive conformation, thereby preventing its activation and

downstream signaling.[4] The primary signaling cascade inhibited by TNO155 is the RAS-

MAPK pathway. By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling

molecules, leading to the downregulation of phosphorylated ERK (p-ERK) and phosphorylated
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MEK (p-MEK).[1] Additionally, TNO155 has been shown to suppress the JAK/STAT signaling

pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[1]
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Caption: TNO155 inhibits SHP2, blocking RAS-MAPK and JAK-STAT signaling.

Data Presentation: TNO155 Efficacy in PDX Models
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The following tables summarize the quantitative data on the efficacy of TNO155, both as a

single agent and in combination, in various PDX models.

Table 1: Single-Agent TNO155 Activity in PDX Models

Tumor Type PDX Model Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

Neuroblasto

ma

Kelly (ALK-

F1174L)
TNO155

10 mg/kg,

BID, PO

Variable

moderate

responses

[5]

Table 2: Combination Therapy with TNO155 in PDX Models

Tumor Type PDX Model
Combinatio
n Treatment

Dosing
Schedule

Outcome Reference

NSCLC

(KRAS

G12C)

-

TNO155 +

KRAS G12C

inhibitor

-
Tumor

shrinkage
[1]

Colorectal

Cancer
-

TNO155 +

Ribociclib

(CDK4/6i)

-
Combination

benefit
[2]

Lung Cancer -

TNO155 +

Ribociclib

(CDK4/6i)

-
Combination

benefit
[2]

Neuroblasto

ma

Kelly (ALK-

F1174L)

TNO155 +

Lorlatinib

TNO155: 7.5

mg/kg, BID,

PO;

Lorlatinib: 1

mg/kg, BID,

PO

Significant

growth

inhibition

[5]
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Experimental Protocols
TNO155 Formulation for Oral Administration
TNO155 is orally bioavailable in mice, with a reported bioavailability of 78%.[4] For in vivo

studies, TNO155 can be formulated as a suspension for oral gavage.

Materials:

TNO155 powder

Vehicle: 0.5% Methylcellulose (MC) with 0.2% Tween 80 in sterile water

Procedure:

Weigh the required amount of TNO155 powder based on the desired concentration and the

number of animals to be dosed.

Prepare the vehicle solution by dissolving Tween 80 in sterile water, followed by the addition

of Methylcellulose. Mix thoroughly until a homogenous suspension is formed.

Add the TNO155 powder to the vehicle.

Vortex the mixture vigorously to ensure a uniform suspension.

Prepare fresh on each day of dosing.

Establishment of Patient-Derived Xenografts (PDX)
Materials:

Fresh patient tumor tissue

Immunodeficient mice (e.g., NOD/SCID, NSG)

Surgical tools (scalpels, forceps)

Matrigel (optional)
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Phosphate-buffered saline (PBS) or appropriate cell culture medium

Procedure:

Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.

Transport the tissue to the laboratory on ice in a sterile container with transport medium.

In a sterile biosafety cabinet, wash the tumor tissue with cold PBS.

Mince the tumor tissue into small fragments (approximately 2-3 mm³).

Anesthetize the immunodeficient mouse.

Make a small incision in the skin on the flank of the mouse.

Create a subcutaneous pocket using blunt dissection.

Implant one to two tumor fragments into the subcutaneous pocket. The use of Matrigel may

improve engraftment rates.

Close the incision with surgical clips or sutures.

Monitor the mice for tumor growth.

TNO155 Administration and Efficacy Study in PDX
Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNO155 PDX Efficacy Study Workflow
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Caption: Workflow for TNO155 administration and efficacy evaluation in PDX models.
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Procedure:

Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Record the initial tumor volume and body weight of each mouse.

Prepare the TNO155 formulation as described in Protocol 1.

Administer TNO155 via oral gavage at the predetermined dose and schedule (e.g., 10

mg/kg, twice daily). The control group should receive the vehicle only.

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment and monitoring until the tumors in the control group reach a

predetermined endpoint size or for a specified duration.

At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic

analysis.

Pharmacodynamic Analysis
To confirm the on-target activity of TNO155, tumor lysates can be analyzed for the expression

of downstream signaling proteins.

Procedure:

Excise tumors from the mice at the end of the study.

Snap-freeze the tumor tissue in liquid nitrogen or process it immediately.

Homogenize the tumor tissue and prepare protein lysates.

Perform Western blotting to analyze the levels of total and phosphorylated SHP2, ERK, and

MEK. A reduction in the levels of p-ERK and p-MEK in the TNO155-treated group compared
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to the control group would indicate target engagement.

Alternatively, DUSP6 expression can be measured by qPCR as a pharmacodynamic marker

of SHP2 inhibition.[1]

Conclusion
TNO155 is a promising SHP2 inhibitor with demonstrated preclinical activity in PDX models,

particularly in combination with other targeted agents. The protocols outlined in this document

provide a framework for researchers to effectively design and execute in vivo studies to

evaluate the efficacy of TNO155 in various cancer types using patient-derived xenografts.

Careful adherence to these methodologies will ensure the generation of robust and

reproducible data to further elucidate the therapeutic potential of TNO155.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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